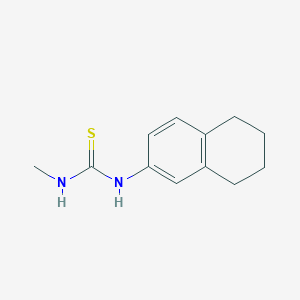

![molecular formula C12H8N2O4 B4327683 3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione](/img/structure/B4327683.png)

3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione

Vue d'ensemble

Description

3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione, also known as coumarin-3-carboxylic acid or CCA, is a heterocyclic compound that has been extensively studied for its potential biological applications. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized for various purposes.

Applications De Recherche Scientifique

Environmental Monitoring and Heavy Metal Quantification

HMS1623H12: plays a crucial role in environmental monitoring due to its ability to detect and quantify heavy metals (HMs). These metals are ubiquitous in soil, water, air, and biological matrices. Their toxicity and bioaccumulation potential pose risks to both human health and the environment. Analytical techniques for HM determination have evolved, ranging from conventional methods to advanced instrumental techniques . Researchers employ HMS1623H12 as a sensitive probe for detecting trace amounts of HMs, aiding in pollution control and risk assessment.

Single-Cell RNA Sequencing (scRNA-seq) Studies

In the field of genomics, scRNA-seq has revolutionized our understanding of gene expression at the single-cell level. HMS1623H12 serves as a valuable tool for elucidating gene expression patterns in individual cells. Researchers use scRNA-seq to explore cancer biology, stem cell behavior, developmental processes, and microbiology . By analyzing gene expression profiles, scientists gain insights into cellular heterogeneity and disease mechanisms.

Glassy Gels: Novel Material Development

Researchers have recently created a new class of materials called “glassy gels.” Surprisingly, these gels contain over 50% liquid but exhibit exceptional hardness and resistance to breakageHMS1623H12 contributes to the design and synthesis of such materials, which have applications in fields like engineering, coatings, and biomedical devices . These glassy gels hold promise for impact-resistant materials and drug delivery systems.

Medicinal Chemistry: Heterocyclic Compounds

HMS1623H12: falls within the category of heterocyclic compounds with potential medicinal applications. Researchers explore its derivatives for various therapeutic purposes. For instance, fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-ones exhibit anticancer activity . Investigating the pharmacological properties of HMS1623H12 derivatives may lead to novel drug candidates.

Organic Synthesis: Chromeno[4,3-b]pyrrol-4(1H)-ones

The one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones involves HMS1623H12 as a key intermediate. Researchers use this versatile compound to access structurally diverse molecules. These derivatives find applications in drug discovery, materials science, and chemical biology . The synthetic accessibility of HMS1623H12 makes it valuable for designing new compounds.

Multicomponent Reactions: Chromeno[2,3-c]pyrrol-9(2H)-ones

Efficient multicomponent reactions allow the synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. HMS1623H12 participates in these reactions, enabling the construction of biologically relevant scaffolds. These compounds may have applications in medicinal chemistry and drug design . Researchers continue to explore their potential as therapeutic agents.

Propriétés

IUPAC Name |

1-methyl-4H-chromeno[3,4-b]pyrazine-2,3,5-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c1-14-9-6-4-2-3-5-7(6)18-12(17)8(9)13-10(15)11(14)16/h2-5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBXWPZKAQHYLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)OC3=CC=CC=C32)NC(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-1-methyl-2H-chromeno[3,4-b]pyrazine-2,5(1H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4327603.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)

![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)

![1-(2-chlorobenzyl)-3'-(4-methoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4327627.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-1-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4327635.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4327643.png)

![N-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4327649.png)

![N-(3-morpholin-4-ylpropyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327657.png)

![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327662.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B4327669.png)

![6-[(1,3-benzodioxol-5-ylmethyl)amino]-1,4-dimethyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B4327700.png)

![2-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4327709.png)